

Benperidol Pharmacokinetic Parameters at a Glance

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Compound Focus: Benperidol

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The table below summarizes the core pharmacokinetic parameters of **Benperidol** from two key studies.

Parameter	Schizophrenic Patients (1994 Clinical Trial) [1] [2]	Healthy Volunteers (1988 Study) [3]
Sample Population	13 schizophrenic patients	5 healthy male volunteers
Study Design	Partially randomized cross-over	Not specified
Dosage Form	IV bolus, oral liquid, oral tablets	Oral administration
Dose	6 mg	4 mg
Elimination Half-life ($t_{1/2\beta}$)	IV: 5.80 h; Oral Liquid: 5.5 h; Oral Tablet: 4.7 h	7.65 ± 2.14 h
Absolute Bioavailability (F)	Oral Liquid: 48.6%; Oral Tablet: 40.2%	Not reported
Time to Max Concentration (t_{max})	Oral Liquid: 1.0 h; Oral Tablet: 2.7 h	2.27 ± 0.57 h
Max Concentration (C_{max})	Oral Liquid: 10.2 ng/ml; Oral Tablet: 7.3 ng/ml	Not reported

Parameter	Schizophrenic Patients (1994 Clinical Trial) [1] [2]	Healthy Volunteers (1988 Study) [3]
Volume of Distribution (Vd)	4.21 L/kg (after IV dosing)	5.19 ± 1.99 L/kg
Clearance (CL)	0.50 L/(h·kg) (after IV dosing)	Not reported
Lag Time	Oral Liquid: 0.33 h; Oral Tablet: 1.1 h	Not reported
Mean Residence Time (MRT)	IV: 7.50 h; Oral Liquid: 8.44 h; Oral Tablet: 8.84 h	Not reported
Urinary Excretion	Not reported	0.1% of ingested dose
Key Findings	Large intersubject variation; significant differences in absorption between liquid and tablet forms.	Suggests first-pass metabolism; acute dystonias appeared in two subjects.

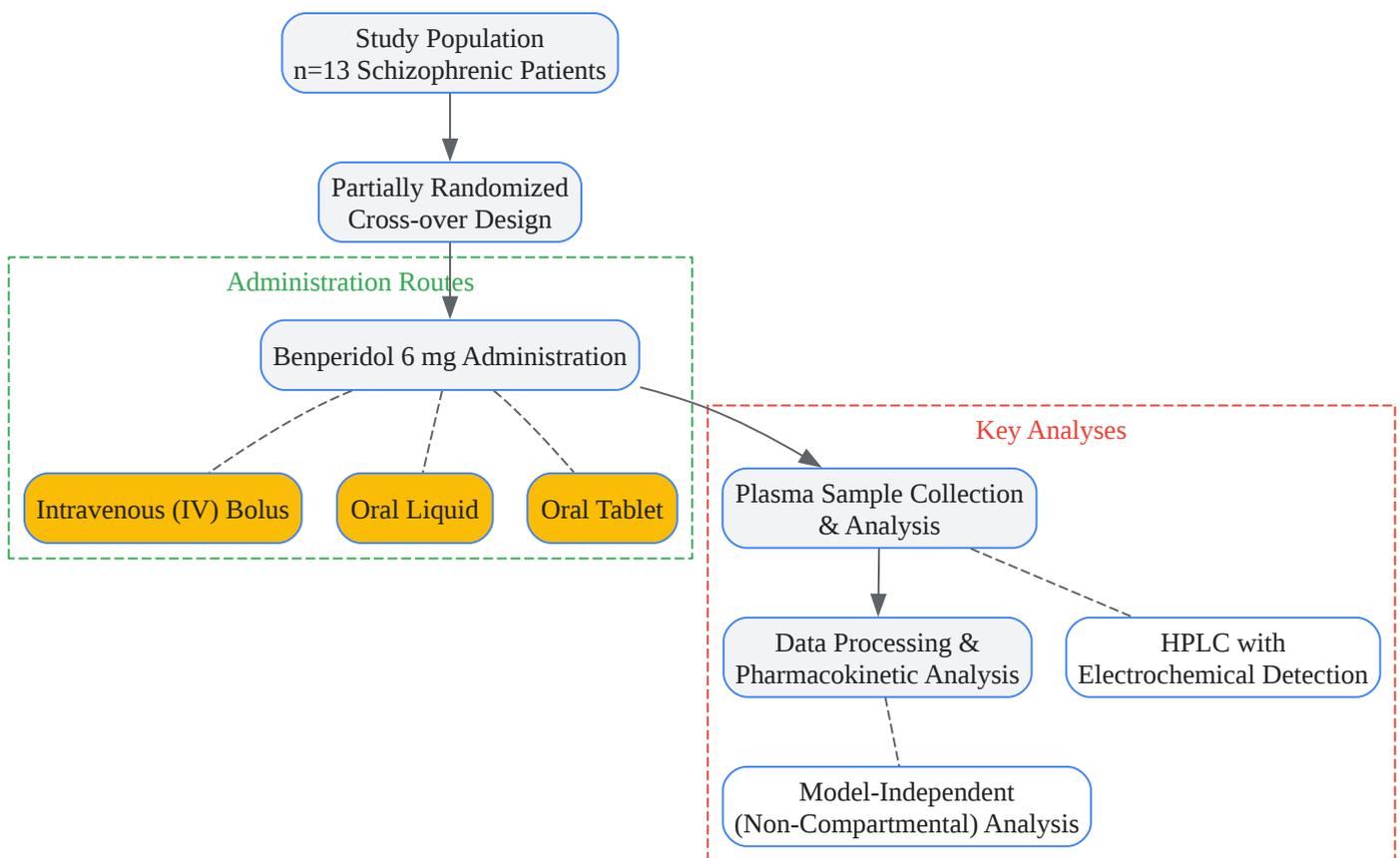
Detailed Experimental Protocol from the 1994 Clinical Trial

For your reference, here is a detailed breakdown of the methodology used in the key 1994 clinical trial [1] [2]:

- **1. Study Design:** A partially randomized cross-over design was employed. This means each of the 13 schizophrenic participants received **Benperidol** in three different forms, but the order in which they received them was partially randomized to minimize sequence effects.
- **2. Administration:**
 - **Intravenous (IV):** A 6 mg bolus injection.
 - **Oral:** A 6 mg dose administered in two different forms:
 - As an oral liquid.
 - As an oral tablet.
- **3. Plasma Level Measurement:**
 - **Technique:** Drug plasma concentrations were determined using **High-Performance Liquid Chromatography (HPLC)** coupled with **electrochemical detection**.

- **Analysis:** The resulting plasma concentration-time data were subjected to **model-independent (non-compartmental) pharmacokinetic analysis**.
- **4. Key Outcomes Measured:** The analysis focused on standard pharmacokinetic parameters, including elimination half-life, bioavailability, peak concentration, time to peak concentration, volume of distribution, and clearance.

To illustrate the sequential workflow of this clinical study, the following diagram outlines the key stages:



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*Clinical trial workflow for **Benperidol** pharmacokinetics*

Pharmacological and Clinical Context

Beyond the pharmacokinetic data, here is some relevant context for your research:

- **Metabolism and Excretion:** The plasma concentrations of the presumed metabolite "reduced **benperidol**" were found to be very low [1]. Only about 0.1% of the ingested dose is excreted unchanged in the urine, suggesting extensive metabolism [3].
- **Receptor Binding Profile:** **Benperidol** is a potent typical antipsychotic. It acts primarily as a strong **dopamine D₂ receptor antagonist** ($K_i = 0.027$ nM), with weaker serotonin (5-HT_{2A}) receptor antagonism. It has minimal anticholinergic properties [4].

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